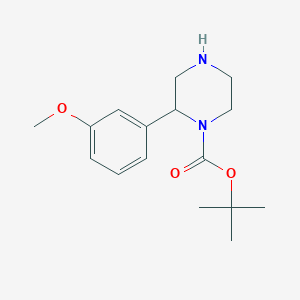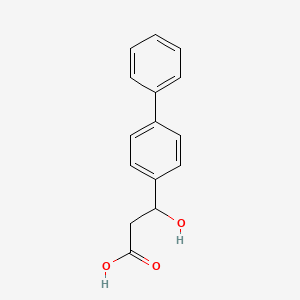
beta-Hydroxy-(1,1'-biphenyl)-4-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid: is an organic compound characterized by the presence of a hydroxyl group attached to a biphenyl structure with a propanoic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid functionalities.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions .
Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to potential therapeutic effects .
Industry: In the industrial sector, beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid involves its interaction with specific molecular targets. The hydroxyl group and biphenyl structure allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its biological activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Hydroxybutyric acid: Similar in having a hydroxyl group adjacent to a carboxyl group.
beta-[1,1’-Biphenyl]-4-Yl-beta-Hydroxy-2-Furanpropanoic Acid: Shares the biphenyl and hydroxyl features.
Uniqueness: beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid is unique due to its specific combination of a biphenyl structure with a hydroxyl group and a propanoic acid side chain. This combination provides distinct chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
71315-37-2 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
3-hydroxy-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18) |
Clé InChI |
FYLLNQDSIYVIED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




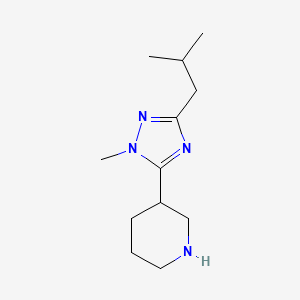
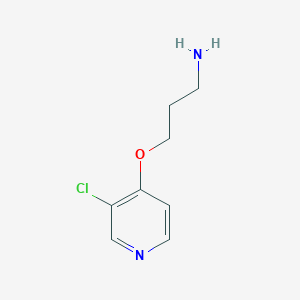

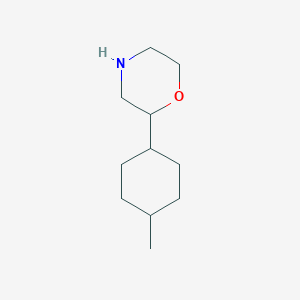
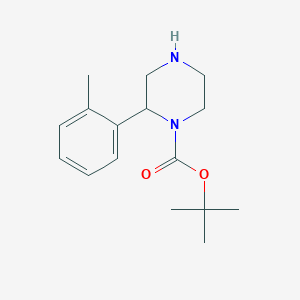
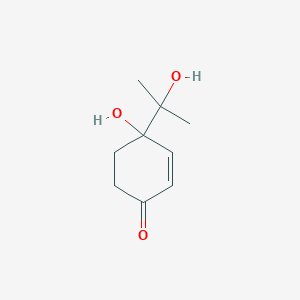
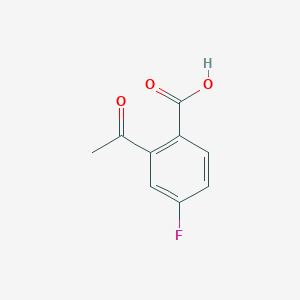
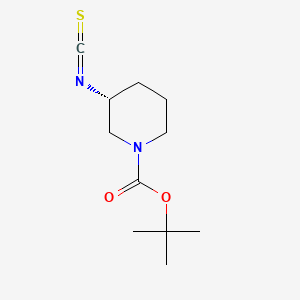


![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)
